
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18OS2 . It is used in scientific research and has diverse applications, including drug synthesis and material science.
Molecular Structure Analysis
The molecular structure of 4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone consists of 17 carbon atoms, 18 hydrogen atoms, and 2 sulfur atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone include a molecular weight of 302.46 g/mol . More detailed properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone and its derivatives have been explored for their potential in green chemistry. The synthesis of related compounds has been achieved through less polluting routes, contributing to waste minimization and more sustainable chemical processes. For instance, 4-benzyloxy propiophenone, an important active pharmaceutical intermediate, has been synthesized using liquid–liquid–liquid phase-transfer catalysis, a method offering improved selectivity and environmental benefits (Yadav & Sowbna, 2012).
Material Science and Liquid Crystals
Compounds containing the thiomethyl group, similar to 4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, are of interest in material science, particularly in the field of liquid crystals. Studies have focused on the synthesis and properties of such compounds, investigating their mesogenic properties, birefringence, and dielectric anisotropy. This research contributes to the understanding of how such compounds can be used in devices like thin-film transistors and organic light-emitting transistors (Goulding et al., 1995).
Photodegradation and Environmental Applications
The study of the photodegradation process of compounds structurally similar to 4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone can provide insights into environmental remediation and the stability of chemical compounds under light exposure. For example, the photodegradation of 4-thiomethyl-N-methylphenylcarbamate has been extensively studied, revealing the photodegradation products and the kinetics of the process (Addison & Cote, 1992).
Propiedades
IUPAC Name |
1,3-bis(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKJIXLJQWBJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644371 |
Source


|
| Record name | 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-01-6 |
Source


|
| Record name | 1-Propanone, 1,3-bis[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

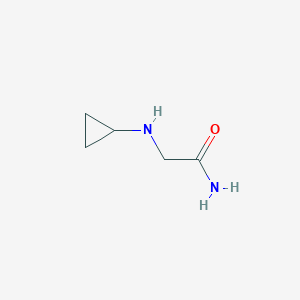





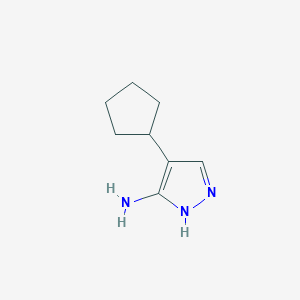
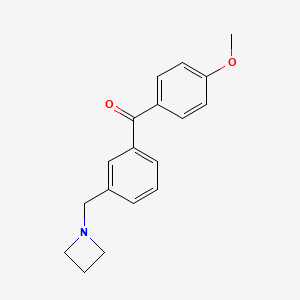
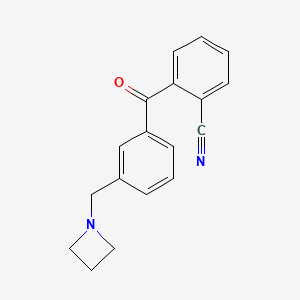
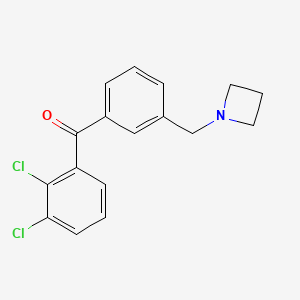
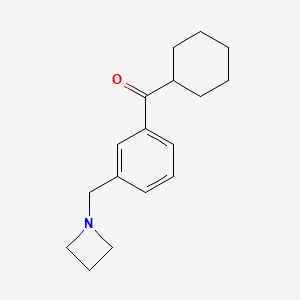
![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)